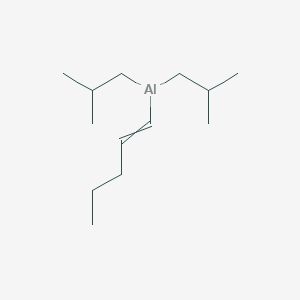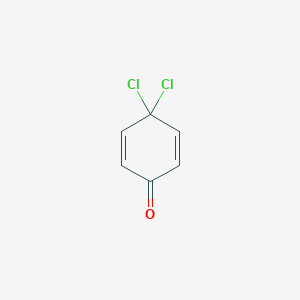
4,4-Dichlorocyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dichlorocyclohexa-2,5-dien-1-one is an organochlorine compound with the molecular formula C6H4Cl2O. This compound is characterized by the presence of two chlorine atoms attached to a cyclohexadienone ring. It is a derivative of cyclohexadienone and is known for its reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4-Dichlorocyclohexa-2,5-dien-1-one can be synthesized through the chlorination of cyclohexa-2,5-dien-1-one. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4,4-positions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of cyclohexa-2,5-dien-1-one and chlorine gas into a reactor, with ferric chloride as the catalyst. The reaction mixture is then subjected to purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dichlorocyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to cyclohexadienone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Cyclohexadienone derivatives.
Substitution: Various substituted cyclohexadienone compounds.
Wissenschaftliche Forschungsanwendungen
4,4-Dichlorocyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4-Dichlorocyclohexa-2,5-dien-1-one involves its reactivity with various biological molecules. The compound can undergo nucleophilic substitution reactions with cellular nucleophiles, leading to the formation of adducts that can interfere with cellular processes. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethoxycyclohexa-2,5-dien-1-one: Similar structure but with methoxy groups instead of chlorine atoms.
Hexachlorocyclohexa-2,5-dien-1-one: Contains six chlorine atoms, making it more reactive.
4,4-Trimethylcyclohexa-2,5-dien-1-one: Contains methyl groups instead of chlorine atoms
Uniqueness
4,4-Dichlorocyclohexa-2,5-dien-1-one is unique due to its specific reactivity profile, which is influenced by the presence of chlorine atoms. This makes it a valuable intermediate in various chemical syntheses and a subject of interest in biological research .
Eigenschaften
CAS-Nummer |
87024-27-9 |
|---|---|
Molekularformel |
C6H4Cl2O |
Molekulargewicht |
163.00 g/mol |
IUPAC-Name |
4,4-dichlorocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C6H4Cl2O/c7-6(8)3-1-5(9)2-4-6/h1-4H |
InChI-Schlüssel |
FRFQVZFSXSAMCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(C=CC1=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol](/img/structure/B14410489.png)
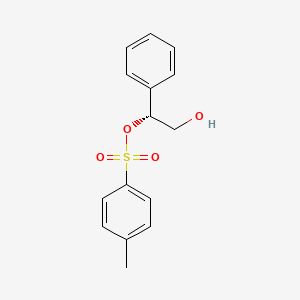
![4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14410504.png)
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide](/img/structure/B14410507.png)
![6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one](/img/structure/B14410512.png)
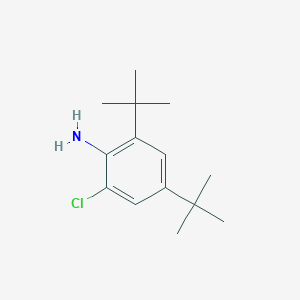
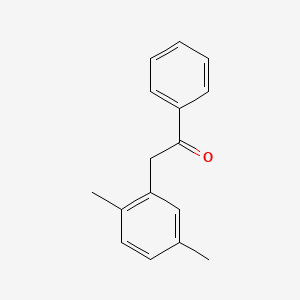

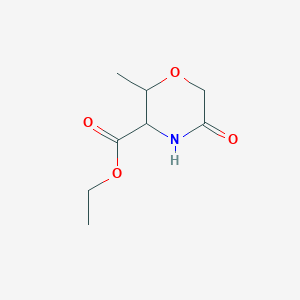

![2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol](/img/structure/B14410548.png)
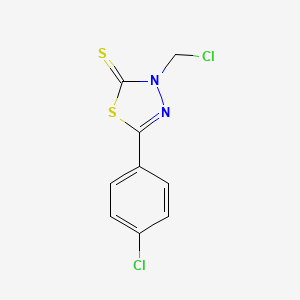
![3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid](/img/structure/B14410558.png)
